3-(Azidomethyl)-1,2,4-oxadiazole

CAS No.: 1247059-63-7

Cat. No.: VC2947573

Molecular Formula: C3H3N5O

Molecular Weight: 125.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1247059-63-7 |

|---|---|

| Molecular Formula | C3H3N5O |

| Molecular Weight | 125.09 g/mol |

| IUPAC Name | 3-(azidomethyl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C3H3N5O/c4-8-6-1-3-5-2-9-7-3/h2H,1H2 |

| Standard InChI Key | KQZJXTXGPOOPNG-UHFFFAOYSA-N |

| SMILES | C1=NC(=NO1)CN=[N+]=[N-] |

| Canonical SMILES | C1=NC(=NO1)CN=[N+]=[N-] |

Introduction

Chemical Structure and Properties

Molecular Structure

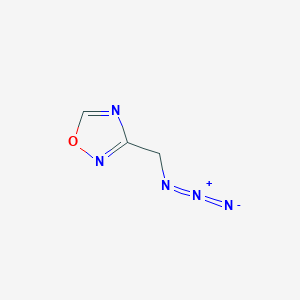

The structure of 3-(Azidomethyl)-1,2,4-oxadiazole consists of a 1,2,4-oxadiazole core with an azidomethyl substituent at position 3. The 1,2,4-oxadiazole ring contains an oxygen atom and two nitrogen atoms arranged in a specific pattern within a five-membered heterocyclic structure. The azidomethyl group (-CH2-N3) is attached directly to carbon 3 of the oxadiazole ring, creating a molecule with multiple reactive sites.

The azide group consists of three nitrogen atoms in a linear arrangement, with the terminal nitrogen bearing a formal negative charge and the central nitrogen bearing a formal positive charge. This electronic distribution contributes to the stability and unique reactivity pattern of the azide moiety. The resonance structures of the azide group allow for various reaction pathways, making it particularly useful in organic synthesis.

Physical Properties

Based on structural analysis and comparison with similar compounds, the following physical properties can be inferred for 3-(Azidomethyl)-1,2,4-oxadiazole:

Table 1: Estimated Physical Properties of 3-(Azidomethyl)-1,2,4-oxadiazole

| Property | Value | Basis for Estimation |

|---|---|---|

| Molecular Formula | C4H4N6O | Derived from chemical structure |

| Molecular Weight | Approximately 152.12 g/mol | Calculated from molecular formula |

| Physical State | Solid at room temperature | Based on similar heterocyclic compounds |

| Melting Point | 80-120°C (estimated) | Comparison with related oxadiazoles |

| Solubility | Moderately soluble in organic solvents; limited water solubility | Based on structural features |

| UV Absorption | ~280-320 nm | Characteristic of oxadiazole chromophore |

| Stability | Potentially sensitive to heat, strong reducing agents, and prolonged UV exposure | Due to presence of azide group |

The compound would likely exhibit limited water solubility due to its heterocyclic nature but would dissolve in organic solvents such as dimethyl sulfoxide, dimethylformamide, and chloroform. The azide group contributes to thermal sensitivity, as azides can decompose with the release of nitrogen gas when heated strongly.

Chemical Properties

3-(Azidomethyl)-1,2,4-oxadiazole exhibits chemical properties that reflect both its azide functionality and oxadiazole core:

The azide group is highly reactive and can undergo several important transformations:

-

Cycloaddition reactions with alkynes to form 1,2,3-triazoles via copper-catalyzed click chemistry

-

Reduction to primary amines using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation

-

Staudinger reaction with phosphines to form iminophosphoranes, which can be hydrolyzed to amines

-

Photolysis or thermolysis to generate reactive nitrene intermediates capable of insertion reactions

The 1,2,4-oxadiazole ring contributes the following properties:

-

Aromatic character and associated stability

-

Resistance to certain types of metabolic degradation

-

Hydrogen bond acceptor capabilities through ring nitrogen atoms

-

Potential for electrophilic or nucleophilic substitution depending on other substituents

These combined properties make 3-(Azidomethyl)-1,2,4-oxadiazole a versatile building block for synthetic chemistry and pharmaceutical research.

Synthesis Methods

Traditional Synthesis Routes

The synthesis of 3-(Azidomethyl)-1,2,4-oxadiazole typically follows one of two general strategies:

Research on one-pot CuAAC synthesis of related triazolylmethyl-oxadiazoles demonstrates the viability of this approach, as the intermediate azide compounds (like 3-(Azidomethyl)-1,2,4-oxadiazole) can be generated in situ and then further functionalized . These methods offer advantages in terms of efficiency, atom economy, and potential scalability.

Biological Activities

Antimicrobial Properties

Oxadiazole derivatives are known for their antimicrobial properties, and the addition of an azide functionality may enhance or modify this activity. Based on studies of related compounds, 3-(Azidomethyl)-1,2,4-oxadiazole may possess significant antimicrobial potential.

Research on similar compounds containing both oxadiazole and azide functionalities has shown activity against various pathogens. For instance, related oxadiazole derivatives have demonstrated activity against bacterial strains such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to some established antibiotics.

The antimicrobial mechanism of such compounds typically involves disruption of bacterial cell walls or interference with essential metabolic pathways. The azide group may contribute to this activity through its ability to generate reactive nitrogen species upon activation, which can damage microbial proteins and DNA.

Comparison with related compounds suggests that 3-(Azidomethyl)-1,2,4-oxadiazole might show broad-spectrum antimicrobial activity, potentially effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal pathogens.

Other Biological Effects

Beyond antimicrobial and anticancer activities, 3-(Azidomethyl)-1,2,4-oxadiazole may exhibit additional biological effects based on the known properties of similar compounds.

Oxadiazole derivatives have been reported to possess:

-

Anti-inflammatory activity: Through inhibition of cyclooxygenase enzymes or modulation of inflammatory cytokines

-

Antioxidant properties: Via free radical scavenging or enhancement of cellular antioxidant defenses

-

Enzyme inhibition: Targeting various enzymes implicated in disease processes

-

Central nervous system effects: Some oxadiazoles show activity on CNS targets, potentially useful for neurological conditions

The specific biological profile of 3-(Azidomethyl)-1,2,4-oxadiazole would require detailed screening assays to fully characterize. The presence of the azide group provides opportunities for metabolism-dependent activation or conversion to other bioactive moieties in vivo, potentially expanding its biological activities.

Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, 3-(Azidomethyl)-1,2,4-oxadiazole offers several valuable applications due to its unique structural features:

The compound can serve as a key scaffold for drug discovery programs, as the 1,2,4-oxadiazole ring is a privileged structure in medicinal chemistry. This heterocycle appears in various bioactive compounds and has been incorporated into drug candidates for multiple therapeutic areas. The addition of the azidomethyl group provides a handle for further diversification, allowing medicinal chemists to create libraries of compounds for biological screening.

The azide functionality enables the use of click chemistry for late-stage diversification, a strategy that has become increasingly important in modern drug discovery. Using copper-catalyzed azide-alkyne cycloaddition reactions, 3-(Azidomethyl)-1,2,4-oxadiazole can be readily converted to triazole-containing derivatives with potentially enhanced or altered biological properties.

Additionally, the compound could serve as a photoaffinity labeling agent. Upon photolysis, the azide group generates a reactive nitrene that can form covalent bonds with nearby molecules, potentially useful for target identification and binding site mapping in biological systems.

Synthetic Chemistry Applications

In synthetic chemistry, 3-(Azidomethyl)-1,2,4-oxadiazole serves as a valuable building block with multiple reactive sites:

The azide group provides a convenient handle for click chemistry transformations, allowing for the rapid creation of molecular complexity through triazole formation. This has applications in combinatorial chemistry, where diverse libraries of compounds can be efficiently generated.

The compound can also participate in various other transformations, including reduction to amines, Staudinger reactions, and photochemical or thermal reactions involving the azide group. These diverse reaction pathways make it a versatile intermediate in the synthesis of more complex heterocyclic systems.

The 1,2,4-oxadiazole core provides opportunities for further functionalization at other positions, enabling the creation of highly substituted heterocycles with specific properties tailored for various applications.

Materials Science and Bioorthogonal Chemistry

In materials science and bioorthogonal chemistry, 3-(Azidomethyl)-1,2,4-oxadiazole offers unique capabilities:

Table 3: Applications in Materials Science and Bioorthogonal Chemistry

| Field | Application | Mechanism | Potential Advantages |

|---|---|---|---|

| Polymer Chemistry | Cross-linking agent | Thermal or photochemical activation of azide | Creates robust materials with heterocyclic links |

| Surface Modification | Clickable handles on surfaces | Azide-alkyne cycloaddition | Enables selective functionalization of materials |

| Bioorthogonal Labeling | Metabolic incorporation and tracking | Selective reactivity of azide | Minimal interference with native biochemistry |

| Photoresist Technology | Photoreactive component | Nitrene formation upon UV exposure | Creates defined patterns through photochemistry |

The ability of azides to undergo strain-promoted cycloadditions without copper catalysts (copper-free click chemistry) is particularly valuable for biological applications, as it avoids potential cytotoxicity associated with copper ions. This makes 3-(Azidomethyl)-1,2,4-oxadiazole potentially useful for in vivo imaging and targeting applications.

Comparison with Similar Compounds

Structural Analogues

3-(Azidomethyl)-1,2,4-oxadiazole belongs to a family of azide-containing heterocycles with varying structures and properties. Comparing it with structural analogues provides insights into structure-activity relationships and potential applications.

Table 4: Comparison with Structural Analogues

| Compound | Structural Differences | Potential Impact on Properties |

|---|---|---|

| 3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide | Additional carboxamide group at position 5 | Enhanced water solubility, additional hydrogen bonding capabilities |

| 3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole | Phenyl spacer between azide and oxadiazole; methyl at position 5 | Increased lipophilicity, different spatial arrangement of functional groups |

| 5-(Azidomethyl)-1,2,4-oxadiazole | Azide at position 5 instead of position 3 | Altered reactivity profile due to different electronic environment |

| 3-(Azidomethyl)-1,3,4-oxadiazole | Different arrangement of nitrogen atoms in the ring | Different electronic properties, hydrogen bonding patterns |

The position of the azide group relative to the oxadiazole ring significantly influences reactivity patterns and biological activities. The presence of additional functional groups, as seen in 3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide, can enhance water solubility and provide additional binding interactions with biological targets.

Reactivity Patterns

Different azide-containing oxadiazoles exhibit various reactivity patterns influenced by their specific structures. When comparing 3-(Azidomethyl)-1,2,4-oxadiazole with related compounds:

-

Direct attachment of the azidomethyl group to the oxadiazole ring in 3-(Azidomethyl)-1,2,4-oxadiazole likely results in different electronic effects compared to compounds with spacer groups, such as 3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole.

-

The position of substitution on the oxadiazole ring affects the electronic distribution, potentially altering the reactivity of both the azide group and the heterocyclic core.

-

Additional substituents, as seen in 3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide, can influence the electronic properties of the entire system, thereby modulating reactivity.

Research on copper-catalyzed transformations of these compounds demonstrates that transition metal catalysis is an important aspect of their chemistry, particularly in click reactions and further functional group transformations .

Biological Activity Comparisons

The biological activities of azide-containing oxadiazoles vary based on their specific structural features. Comparison of 3-(Azidomethyl)-1,2,4-oxadiazole with related compounds provides insights into structure-activity relationships:

-

Antimicrobial activity: The efficacy against various pathogens depends on substituents that affect membrane permeability, target binding, and metabolic stability. The direct attachment of the azidomethyl group to the oxadiazole in 3-(Azidomethyl)-1,2,4-oxadiazole likely results in a different activity profile compared to compounds with additional functional groups or spacers.

-

Anticancer properties: Related compounds have shown activity against various cancer cell lines, with potency influenced by specific structural features. For example, compounds with additional hydrogen bonding capabilities, like 3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide, may exhibit different binding profiles with cellular targets.

-

Metabolic stability: The position and nature of substituents affect metabolic stability and pharmacokinetic properties. The simpler structure of 3-(Azidomethyl)-1,2,4-oxadiazole might result in different metabolic pathways compared to more complex analogues.

These comparisons highlight the importance of systematic structure-activity relationship studies in optimizing compounds for specific biological applications.

Future Research Directions

Research on 3-(Azidomethyl)-1,2,4-oxadiazole is likely to expand in several promising directions:

Comprehensive biological screening represents a primary research opportunity. Systematic evaluation against diverse pathogens, cancer cell lines, and other biological targets would provide a more complete profile of the compound's therapeutic potential. High-throughput screening approaches could efficiently identify the most promising applications.

Structure optimization studies would be valuable for enhancing desired properties. Systematic modification of the basic scaffold through substitution at various positions could improve potency, selectivity, and pharmacokinetic properties. The development of structure-activity relationships would guide these optimization efforts.

Detailed mechanism studies would enhance understanding of how the compound interacts with biological systems. Investigation of binding modes, protein interactions, and metabolic pathways would provide insights into the molecular basis of any observed biological activities.

Advanced synthetic methodology development could focus on more efficient and environmentally friendly routes to 3-(Azidomethyl)-1,2,4-oxadiazole and derivatives. Green chemistry approaches, continuous flow synthesis, and catalytic methods could improve the accessibility of these compounds for research and potential applications.

Investigation of novel materials applications represents another promising direction. The unique properties of 3-(Azidomethyl)-1,2,4-oxadiazole could be exploited in developing functional materials with applications in sensing, catalysis, and advanced materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume